5-Amino-2-iodobenzonitrile
Description
5-Amino-2-iodobenzonitrile is a halogenated aromatic compound featuring an amino group (-NH₂), an iodine atom (-I), and a nitrile group (-CN) on a benzene ring. The iodine substituent imparts unique reactivity, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where it serves as a superior leaving group compared to lighter halogens like fluorine or chlorine .
Properties
CAS No. |
1082454-14-5 |
|---|---|
Molecular Formula |
C7H5IN2 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
5-amino-2-iodobenzonitrile |
InChI |
InChI=1S/C7H5IN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 |
InChI Key |
WGHCNVPVZGULDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-iodobenzonitrile involves a two-step process:
Iodination of Benzonitrile: Benzonitrile reacts with iodine under acidic conditions to form 2-iodobenzonitrile.
Amination: The 2-iodobenzonitrile is then reacted with ammonia in a basic solvent to yield 5-Amino-2-iodobenzonitrile.
Industrial Production Methods
Industrial production methods for 5-Amino-2-iodobenzonitrile typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under basic conditions.
Coupling Reactions: Reagents such as palladium catalysts and bases like triethylamine (TEA) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products such as 5-Azido-2-aminobenzonitrile or 5-Cyano-2-aminobenzonitrile can be formed.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Amino-2-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs, particularly in the synthesis of kinase inhibitors.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2-iodobenzonitrile depends on its application. In medicinal chemistry, it acts as a precursor for the synthesis of kinase inhibitors, which target specific enzymes involved in cell signaling pathways. The amino group and iodine atom play crucial roles in the binding affinity and specificity of the resulting compounds .
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity: Iodine’s role as a leaving group makes 5-Amino-2-iodobenzonitrile highly valuable in metal-catalyzed reactions, whereas fluorine analogs are better suited for electronic tuning .
- Solubility : Piperidine/azepane-substituted analogs exhibit enhanced solubility in organic media, broadening their utility in drug delivery systems .
- Steric Effects : Bulkier substituents (e.g., azepane or dual halogens) may hinder reaction kinetics but offer selectivity in target binding .
Biological Activity
5-Amino-2-iodobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanism of action, and various biological applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
5-Amino-2-iodobenzonitrile has the molecular formula C7H6IN2 and features an amino group, an iodine atom, and a nitrile group attached to a benzene ring. The synthesis of this compound typically involves two main steps:
- Iodination : The introduction of iodine into the benzene ring.
- Amidation : The addition of the amino group to form the final product.
This process can be optimized for large-scale production using continuous flow reactors, which ensures consistent quality and yield.
The biological activity of 5-Amino-2-iodobenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding, while the iodine atom enhances reactivity through nucleophilic substitution reactions. This unique combination facilitates the development of biologically active derivatives that can target various enzymes and receptors involved in critical biochemical pathways.
1. Kinase Inhibition
5-Amino-2-iodobenzonitrile serves as a precursor in the synthesis of kinase inhibitors, which are crucial in regulating cell signaling pathways. Research indicates that compounds derived from this molecule exhibit enhanced binding affinity to kinases due to the structural features provided by the amino and iodine groups.
2. Anticancer Activity
Recent studies have highlighted the potential of 5-Amino-2-iodobenzonitrile as an anticancer agent. In vitro assays demonstrate its effectiveness against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in reducing prostaglandin E (PGE) levels, which are often elevated in cancerous tissues. The reduction in PGE correlates with decreased tumor growth and inflammation .
| Compound | Biological Activity | Reference |
|---|---|---|
| 5-Amino-2-iodobenzonitrile | Kinase inhibition | |
| 5-Amino-2-iodobenzonitrile | Anticancer activity |
3. Enzyme Interactions
Preliminary studies suggest that 5-Amino-2-iodobenzonitrile interacts with enzymes involved in metabolic pathways. The specific interactions and mechanisms remain under investigation, but initial findings indicate that compounds with similar functional groups can modulate enzyme activity effectively.
Case Studies
Several case studies have explored the biological activity of compounds related to 5-Amino-2-iodobenzonitrile:
- Study on Kinase Inhibition : A study demonstrated that derivatives of 5-Amino-2-iodobenzonitrile showed significant inhibition of specific kinases involved in cancer proliferation, indicating potential therapeutic applications in oncology.
- Anticancer Efficacy : In another study, derivatives were tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity at low concentrations, reinforcing the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
